molecular formula C23H26N4O4S B4564174 4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B4564174
M. Wt: 454.5 g/mol
InChI Key: YIEGWDGDEPKNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.16747650 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Thermal Decomposition

One significant aspect of research involving compounds like 4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is their synthesis and thermal decomposition properties. Studies have explored the synthesis of similar triazole derivatives and their behavior under elevated temperatures. For example, the thermal decomposition of 1,3,4-dioxazole derivatives, akin to triazole compounds, has been investigated to understand their decomposition into other chemical entities at high temperatures (Nohira et al., 1967).

Cascade Cyclization Reactions

Research into cascade cyclization reactions involving triazole compounds like the one has been a focal point. These reactions are critical for understanding the chemical behavior and potential applications of these compounds. For instance, studies on the condensation of 3,4,5-triamino-1,2,4-triazole with various aldehydes have provided insights into the formation of complex chemical structures (Lipson et al., 2006).

Synthesis of NH-1,2,3-Triazoles

The synthesis of 4-aryl-NH-1,2,3-triazoles has been another area of focus. These compounds are synthesized through 1,3-dipolar cycloaddition of nitroolefins, which is a key process in the creation of various triazole derivatives with potential applications in various fields, including medicinal chemistry (Quan et al., 2014).

Investigation of Biological Activity

A significant area of research involves investigating the biological activities of triazole derivatives. Studies have been conducted to explore the bacteriostatic activity of similar compounds, which could have implications in medical and pharmaceutical applications (Lange & Tondys, 1975).

Cytotoxic Evaluation

The evaluation of cytotoxicity in novel 1,2,3-triazole derivatives has been an area of active research. This involves assessing the potential of these compounds as therapeutic agents, particularly in cancer treatment. For instance, the cytotoxic activity of certain triazole-linked cyclohexanones was tested in human breast cancer cell lines (Mahdavi et al., 2016).

Properties

IUPAC Name

4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-30-20-13-10-17(14-21(20)31-2)22-24-25-23(26(22)18-6-4-3-5-7-18)32-15-16-8-11-19(12-9-16)27(28)29/h8-14,18H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEGWDGDEPKNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.